molecular formula C19H18N2OS B5843697 N-(2-methoxybenzyl)-N'-1-naphthylthiourea

N-(2-methoxybenzyl)-N'-1-naphthylthiourea

Cat. No. B5843697
M. Wt: 322.4 g/mol
InChI Key: CAKIJGCBJXYPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N'-1-naphthylthiourea, also known as MBNTU, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its ability to inhibit the activity of certain enzymes, which has implications for a variety of biological processes. In

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N'-1-naphthylthiourea involves its ability to inhibit the activity of certain enzymes. In the case of tyrosinase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea binds to the active site of the enzyme, preventing it from catalyzing the production of melanin. In the case of acetylcholinesterase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea binds to the enzyme and prevents it from breaking down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-N'-1-naphthylthiourea depend on the specific enzyme that it is inhibiting. In the case of tyrosinase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea can reduce the production of melanin, which has implications for the treatment of hyperpigmentation and skin cancer. In the case of acetylcholinesterase, N-(2-methoxybenzyl)-N'-1-naphthylthiourea can increase the levels of acetylcholine in the brain, which has implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxybenzyl)-N'-1-naphthylthiourea in lab experiments is that it is a highly specific inhibitor of certain enzymes. This allows researchers to study the effects of inhibiting these enzymes without interfering with other biological processes. However, one limitation of using N-(2-methoxybenzyl)-N'-1-naphthylthiourea is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experiments.

Future Directions

There are many potential future directions for research on N-(2-methoxybenzyl)-N'-1-naphthylthiourea. One area of interest is its use in the treatment of hyperpigmentation and skin cancer. Further studies are needed to determine the optimal dosage and delivery method for this application. Another area of interest is its use in the treatment of Alzheimer's disease. More research is needed to determine the safety and efficacy of N-(2-methoxybenzyl)-N'-1-naphthylthiourea for this application. Additionally, researchers may be interested in exploring the potential use of N-(2-methoxybenzyl)-N'-1-naphthylthiourea in other areas, such as the treatment of Parkinson's disease or the development of new insecticides.

Synthesis Methods

N-(2-methoxybenzyl)-N'-1-naphthylthiourea can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-methoxybenzylamine with carbon disulfide to form 2-methoxyphenyl isothiocyanate. This compound is then reacted with 1-naphthylamine to form N-(2-methoxybenzyl)-N'-1-naphthylthiourea. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity.

Scientific Research Applications

N-(2-methoxybenzyl)-N'-1-naphthylthiourea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This has implications for the treatment of conditions such as hyperpigmentation and skin cancer. N-(2-methoxybenzyl)-N'-1-naphthylthiourea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-22-18-12-5-3-8-15(18)13-20-19(23)21-17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKIJGCBJXYPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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